molecular formula C13H10IN2NaO8S B014142 Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate CAS No. 144650-93-1

Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate

Cat. No.: B014142
CAS No.: 144650-93-1
M. Wt: 504.19 g/mol
InChI Key: HHSGWIABCIVPJT-UHFFFAOYSA-M
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Description

Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate is a water-soluble, heterobifunctional crosslinker. It contains two reactive groups: a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester and an iodoacetyl group. These groups enable the compound to react with both amine and sulfhydryl groups, making it a versatile tool in bioconjugation and protein modification .

Mechanism of Action

Target of Action

The primary target of Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate is the CD36 receptor , a transmembrane glycoprotein . CD36 plays a crucial role in lipid uptake and transport, and is involved in various physiological and pathological processes .

Mode of Action

this compound interacts with its target, the CD36 receptor, through a covalent modification of the Lys164 residue within the fatty acid (FA) and oxidized low-density lipoprotein (oxLDL) binding domain . This interaction results in an irreversible inhibition of the fatty acid translocase (CD36/FAT)-mediated signaling and uptake of long-chain fatty acids (LCFA) and oxLDL .

Biochemical Pathways

The compound’s action affects the fatty acid metabolism by inhibiting the uptake of LCFA and oxLDL, which are essential components of lipid metabolism . The downstream effects of this inhibition can impact various physiological processes, including lipid homeostasis and inflammatory responses .

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of fatty acid uptake, which can lead to changes in lipid metabolism and potentially influence cellular energy production . Additionally, by inhibiting CD36-mediated signaling, it may also impact cellular processes such as inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is lipophilic and membrane-permeable , suggesting that its action might be influenced by the lipid composition of the cell membrane. Furthermore, its stability and reactivity could be affected by factors such as pH and temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate typically involves the reaction of N-hydroxysuccinimide with iodoacetic acid to form the iodoacetyl-NHS ester. This intermediate is then reacted with 4-aminobenzoic acid to yield the final product. The reaction conditions often require an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically supplied as a sodium salt to enhance its water solubility .

Chemical Reactions Analysis

Types of Reactions: Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8). Common reagents include dithiothreitol (DTT) or β-mercaptoethanol to provide free sulfhydryl groups.

    Amidation Reactions: Conducted in aqueous buffers at pH 7-9. .

Major Products:

Scientific Research Applications

Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate stands out due to its water solubility, which makes it more suitable for biological applications compared to its non-sulfonated counterparts. This property allows for easier handling and more efficient reactions in aqueous environments .

Biological Activity

Sulfo-N-succinimidyl (N-iodoacetyl)aminobenzoate, commonly referred to as SIAB, is a heterobifunctional crosslinker widely utilized in bioconjugation processes. Its unique structure and reactivity allow it to form stable conjugates with various biomolecules, making it invaluable in biochemical research and therapeutic applications. This article delves into the biological activity of SIAB, including its mechanisms of action, applications in drug delivery systems, and case studies highlighting its efficacy.

Chemical Structure and Properties

SIAB is characterized by the following chemical structure:

  • Chemical Formula : C₁₃H₉IN₂O₅
  • Molecular Weight : 400.125 g/mol
  • CAS Number : 72252-96-1

The compound features two reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl moiety. The NHS ester facilitates the conjugation to amine-containing molecules, while the iodoacetyl group can react with thiol groups, allowing for versatile applications in protein labeling and crosslinking .

The biological activity of SIAB primarily revolves around its ability to form covalent bonds with target biomolecules. The NHS ester reacts with primary amines present in proteins or other biomolecules, leading to the formation of stable amide bonds. Concurrently, the iodoacetyl group can react with sulfhydryl groups, enabling the creation of disulfide linkages or thioether bonds.

This dual reactivity is particularly beneficial for creating antibody-drug conjugates (ADCs), where SIAB serves as a linker between the therapeutic agent and the antibody. The stability of the resulting conjugates under physiological conditions enhances their therapeutic efficacy by ensuring targeted delivery to specific cells .

Applications in Drug Delivery

SIAB has gained prominence in the development of ADCs due to its ability to facilitate targeted drug delivery. By linking potent cytotoxic agents to antibodies that recognize specific cancer cell antigens, researchers can achieve selective killing of malignant cells while minimizing damage to healthy tissues.

Table 1: Comparison of Crosslinkers Used in ADCs

CrosslinkerReactive GroupsStabilityApplication Area
SIABNHS ester, IodoacetylHighADCs
MaleimideMaleimideModerateGeneral protein labeling
DisulfideDisulfideVariableADCs and protein stabilization

Case Studies

  • Peptide-Decorated Chitosan Derivatives :
    A study demonstrated that SIAB was used to immobilize peptides onto chitosan matrices, significantly enhancing fibroblast adhesion and proliferation. This application suggests potential uses in wound healing and tissue engineering .
  • Antibody-Drug Conjugates :
    Research highlighted the successful use of SIAB in creating stable ADCs that exhibited potent anti-cancer activity. These conjugates showed enhanced internalization into cancer cells via receptor-mediated endocytosis, leading to improved therapeutic outcomes compared to non-targeted therapies .
  • Biosensor Development :
    SIAB was employed in biosensor technology for immobilizing recognition receptors on sensor surfaces. This application underscores its versatility beyond traditional drug delivery systems, extending into diagnostic tools and bioassays .

Properties

IUPAC Name

sodium;1-[4-[(2-iodoacetyl)amino]benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O8S.Na/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23;/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSGWIABCIVPJT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN2NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399681
Record name Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144650-93-1
Record name Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfo-SIAB sodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EUQ7PWP2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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